(5-(Difluoromethoxy)-2-fluorophenyl)boronic acid
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Overview
Description
(5-(Difluoromethoxy)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and fluorine groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester as the boron source and a palladium catalyst to facilitate the coupling with the aryl halide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles/Electrophiles: Depending on the type of substitution reaction.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
(5-(Difluoromethoxy)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid is primarily based on its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the difluoromethoxy and fluorine substituents, making it less reactive in certain chemical reactions.
(4-Fluorophenyl)boronic Acid: Contains a single fluorine substituent, which affects its reactivity and interaction with other molecules.
(3,5-Difluorophenyl)boronic Acid: Has two fluorine substituents but lacks the difluoromethoxy group, resulting in different chemical properties.
Uniqueness: (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid is unique due to the presence of both difluoromethoxy and fluorine groups on the aromatic ring. These substituents enhance its reactivity and make it a versatile reagent in various chemical reactions. Additionally, the compound’s ability to interact with biological targets makes it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H6BF3O3 |
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Molecular Weight |
205.93 g/mol |
IUPAC Name |
[5-(difluoromethoxy)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O3/c9-6-2-1-4(14-7(10)11)3-5(6)8(12)13/h1-3,7,12-13H |
InChI Key |
LGOPKSZWRCPKLI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)F)F)(O)O |
Origin of Product |
United States |
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